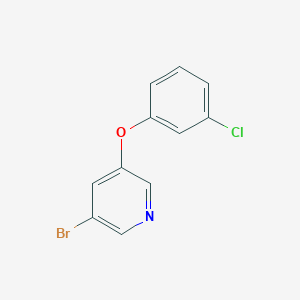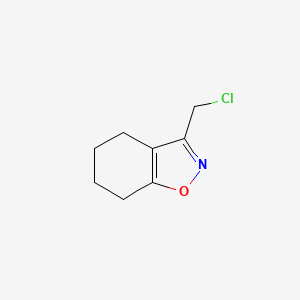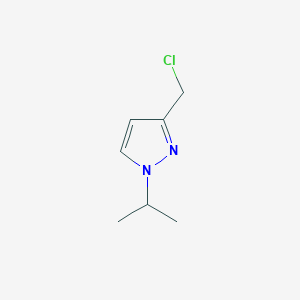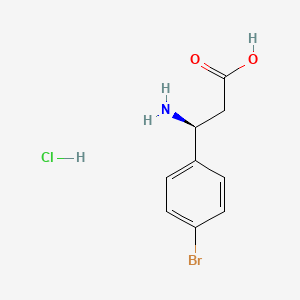![molecular formula C21H40O11S B1373806 3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 1334177-83-1](/img/structure/B1373806.png)
3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Descripción general
Descripción
This compound is a type of polyethylene glycol (PEG) derivative. PEGs are polymers of ethylene oxide and have a variety of uses in medical and industrial applications due to their solubility and low toxicity .
Molecular Structure Analysis
The molecular structure of this compound would be a long chain, with repeating ethoxy units. The acetylsulfanyl group and propanoic acid group would be at either end of the chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other PEGs. These could include high solubility in water and low toxicity .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Synthesis of Functionalized Compounds : A study by Volle and Schlosser (2002) explored the preparation of various functionalized compounds, which could have implications for the synthesis of complex molecules, including those with structures similar to the specified acid (Volle & Schlosser, 2002).
Biocatalytic Approaches : Research by Deussen et al. (2003) focused on the enantioselective enzymatic hydrolysis of related compounds, showcasing the potential for biocatalytic processes in synthesizing enantiomerically pure chemicals (Deussen et al., 2003).
Synthesis of Phenylacetic Acid Derivatives : Work by Mi (2006) on the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid demonstrates the versatility of similar ethoxy compounds in organic synthesis (Mi, 2006).
Applications in Pharmacology and Drug Development
Development of PPARγ Agonists : A study by Reynolds and Hermitage (2001) involved the synthesis of a compound for supporting the development of potent PPARγ agonists, indicating the relevance of similar compounds in therapeutic applications (Reynolds & Hermitage, 2001).
Material Science and Novel Compound Synthesis
Novel Electrolyte Solvents for Li-ion Batteries : Research by Amine et al. (2006) on novel silane compounds, similar in structure to the given acid, shows applications in developing electrolyte solvents for lithium-ion batteries (Amine et al., 2006).
Synthesis of Poly(phenylacetylene)s : Chen, Cheuk, and Tang (2006) worked on the synthesis of poly(phenylacetylene)s carrying oligo(ethylene oxide) pendants, which is relevant for the development of new polymeric materials (Chen, Cheuk, & Tang, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11S/c1-20(22)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-26-5-4-25-3-2-21(23)24/h2-19H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHJMZCBBXHOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)



